molecular formula C8H8BrFO2S B13253755 2-(2-Bromophenyl)ethane-1-sulfonyl fluoride

2-(2-Bromophenyl)ethane-1-sulfonyl fluoride

Cat. No.: B13253755
M. Wt: 267.12 g/mol
InChI Key: PHGDFZAJVVPBFC-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)ethane-1-sulfonyl fluoride is a fluorinated compound with the molecular formula C8H8BrFO2S and a molecular weight of 267.12 g/mol . This compound is known for its versatility and has found applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-bromophenylethylamine with sulfuryl fluoride (SO2F2). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)ethane-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. The sulfonyl fluoride group is particularly reactive, allowing the compound to modify proteins and other biomolecules by forming stable sulfonamide or sulfonate linkages . This reactivity makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)ethane-1-sulfonyl fluoride is unique due to its combination of a bromine atom and a sulfonyl fluoride group, providing multiple reactive sites for chemical modifications. This dual functionality makes it a versatile reagent in synthetic chemistry and a valuable tool in biological studies .

Properties

Molecular Formula

C8H8BrFO2S

Molecular Weight

267.12 g/mol

IUPAC Name

2-(2-bromophenyl)ethanesulfonyl fluoride

InChI

InChI=1S/C8H8BrFO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2

InChI Key

PHGDFZAJVVPBFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)F)Br

Origin of Product

United States

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